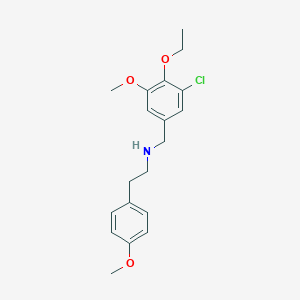![molecular formula C14H10ClFN2S B496391 6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B496391.png)
6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 6-chloro-1,3-benzothiazole with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst or a base to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The choice of reactor and process parameters would depend on factors such as the desired production volume, cost, and safety considerations.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine would depend on its specific biological or chemical activity. In the context of medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to its observed effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-1,3-benzothiazole: A precursor in the synthesis of 6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine.
4-fluorobenzylamine: Another precursor used in the synthesis.
Benzothiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency or selectivity in various applications compared to other benzothiazole derivatives.
Propiedades
Fórmula molecular |
C14H10ClFN2S |
|---|---|
Peso molecular |
292.8g/mol |
Nombre IUPAC |
6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H10ClFN2S/c15-10-3-6-12-13(7-10)19-14(18-12)17-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) |
Clave InChI |
SYPRZLJXNMFPSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC2=NC3=C(S2)C=C(C=C3)Cl)F |
SMILES canónico |
C1=CC(=CC=C1CNC2=NC3=C(S2)C=C(C=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B496310.png)
![4-amino-N-{2-[(3-bromobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496312.png)
![4-amino-N-(2-{[3-(benzyloxy)benzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496314.png)
![4-{2-[(4-Bromobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B496315.png)
![{[4-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B496317.png)
![4-amino-N-(2-{[4-(benzyloxy)benzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496319.png)
![1-(1,3-benzodioxol-5-yl)-N-[3-ethoxy-4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B496320.png)
![4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496321.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trimethoxybenzyl)ethanamine](/img/structure/B496322.png)
![4-{2-[(2,3-Dimethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B496324.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B496328.png)
![4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE](/img/structure/B496329.png)

SULFANYL]ETHYL})AMINE](/img/structure/B496331.png)
